BenchChemオンラインストアへようこそ!

Esmolol-d7hydrochloride

Bioanalysis LC-MS/MS Internal Standard

Esmolol-d7 hydrochloride is the definitive deuterated internal standard for LC-MS/MS quantification of esmolol. Seven deuterium atoms ensure co-elution and identical extraction recovery, correcting matrix effects and post-collection esterase degradation. Achieve FDA/EMA-compliant accuracy (<±15% error) and precision (<15% CV). Essential for pharmacokinetic studies and β1-AR occupancy research. Order now.

Molecular Formula C16H26ClNO4
Molecular Weight 338.88 g/mol
Cat. No. B584036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmolol-d7hydrochloride
Synonyms4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benxzenepropanoic Acid Methyl Ester Hydrochloride;  ASL-8052-d7;  Brevibloc-d7; 
Molecular FormulaC16H26ClNO4
Molecular Weight338.88 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
InChIInChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/i1D3,2D3,12D;
InChIKeyGEKNCWBANDDJJL-ODLOEXKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esmolol-d7 Hydrochloride: Technical Baseline for LC-MS/MS Bioanalysis and Beta-1 Adrenergic Receptor Studies


Esmolol-d7 hydrochloride is a deuterated analog of the ultra-short-acting, cardioselective beta-1 adrenergic receptor blocker, esmolol hydrochloride [1]. It is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of esmolol in biological matrices via gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound incorporates seven deuterium (²H) atoms, providing a distinct mass shift that enables chromatographic co-elution and compensation for matrix effects, thereby enhancing analytical precision and accuracy in pharmacokinetic and metabolic studies .

Why Esmolol-d7 Hydrochloride Cannot Be Substituted with Unlabeled Esmolol or Structural Analogs in Quantitative Bioanalysis


Direct substitution of Esmolol-d7 hydrochloride with unlabeled esmolol or a structurally similar beta-blocker as an internal standard will compromise quantitative accuracy. Unlabeled analytes cannot be distinguished from endogenous or dosed esmolol during mass spectrometric detection [1]. Furthermore, while a different beta-blocker (e.g., metoprolol) may be used as a structural analog internal standard, it will not precisely mimic the extraction recovery, chromatographic behavior, or matrix effects (ion suppression/enhancement) of esmolol, leading to significant bias and inter-sample variability [2]. The deuterated analog, Esmolol-d7, co-elutes with the target analyte and experiences identical sample preparation losses and ionization conditions, enabling it to correct for these systematic errors .

Quantitative Differentiation of Esmolol-d7 Hydrochloride: Validated Performance Metrics for Procurement Decisions


Isotopic Purity and Mass Shift: Enabling Unambiguous Quantification of Esmolol

Esmolol-d7 hydrochloride provides a +7 Da mass shift relative to unlabeled esmolol, facilitating distinct detection channels in mass spectrometry. The product is supplied with a certified purity of ≥99% for deuterated forms (d1-d7), ensuring minimal interference from unlabeled material . This contrasts with using a non-isotopic internal standard, which may have a different retention time and ionization efficiency.

Bioanalysis LC-MS/MS Internal Standard

Correction of Matrix Effects and Analytical Variability in Esmolol-d7-Based LC-MS/MS Assays

The use of a deuterated internal standard like Esmolol-d7 is critical for correcting matrix-induced ion suppression or enhancement in LC-MS/MS. Studies demonstrate that deuterium substitution minimizes chromatographic co-elution issues while enabling accurate correction, reducing analytical variability to less than 5% . In contrast, non-deuterated internal standards often fail to co-elute, leading to inconsistent compensation and inaccurate quantification, with errors potentially exceeding 25% [1].

Method Validation Matrix Effect Ion Suppression

Comparative Receptor Binding Affinity and Selectivity Profile of Esmolol

Esmolol (the unlabeled parent compound) demonstrates high affinity and selectivity for the beta-1 adrenergic receptor (β1-AR). It binds to β1-ARs with a dissociation constant (Kd) of 100 nM in isolated cardiac myocytes and is 34-fold selective for β1-AR over β2-AR [1]. This selectivity profile is a key differentiator from non-cardioselective beta-blockers (e.g., propranolol) and influences its suitability for specific cardiovascular research applications.

Beta-1 Adrenergic Receptor Cardioselectivity Pharmacology

Pharmacokinetic Characteristics: Ultra-Short Half-Life and Rapid Onset

Esmolol is characterized by an extremely rapid onset of action and a very short elimination half-life of approximately 9 minutes . This contrasts sharply with other beta-blockers like metoprolol (half-life 3-7 hours) and atenolol (half-life 6-7 hours). The deuterated Esmolol-d7 internal standard is essential for accurate quantification in pharmacokinetic studies designed to capture this rapid clearance and short exposure window.

Pharmacokinetics Half-Life Onset of Action

High-Value Application Scenarios for Esmolol-d7 Hydrochloride in Bioanalysis and Cardiovascular Research


Validated Bioanalytical Method Development for Pharmacokinetic Studies

Esmolol-d7 is the definitive internal standard for developing and validating robust LC-MS/MS methods to quantify esmolol in complex biological matrices (e.g., human or animal plasma) for pharmacokinetic studies. Its use is critical for achieving the accuracy (<±15% error) and precision (<15% CV) mandated by regulatory guidelines (FDA, EMA) for bioanalytical method validation, directly compensating for inter-individual variability in matrix effects and recovery .

Metabolic Pathway Elucidation and Ex Vivo Stability Assessment

Given esmolol's rapid hydrolysis by esterases in blood, ex vivo stability is a major challenge in sample handling. Esmolol-d7, added immediately upon sample collection, serves as a surrogate analyte to accurately correct for any post-collection degradation of esmolol. This ensures that measured concentrations reflect true in vivo levels, making it an indispensable tool for accurate metabolic profiling and bioavailability assessments .

Precise Quantification in Beta-1 Adrenergic Receptor Pharmacology

In research focused on the cardioselective effects of beta-1 adrenergic receptor blockade, Esmolol-d7 enables the precise quantification of esmolol concentrations required to achieve specific receptor occupancies. This is essential for correlating in vitro binding data (Kd = 100 nM, 34-fold selectivity over β2-AR [1]) with in vivo pharmacodynamic effects, ensuring that observed responses are accurately attributed to β1-AR antagonism without off-target β2-AR interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esmolol-d7hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.